Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)- is 1-[(2R,5S)-5-[(phenylmethyl)amino]-2-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione . This nomenclature reflects the compound’s core structure, which consists of a modified uridine backbone with specific substitutions:
- 2',3'-Dideoxy : Removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar.
- 5-Methyl : A methyl group (-CH₃) at the 5-position of the uracil base.
- 2'-((Phenylmethyl)amino) : A benzylamine group (-NH-CH₂-C₆H₅) attached to the 2' carbon of the sugar moiety.
The structural representation (Figure 1) highlights these modifications. The oxolane (tetrahydrofuran) ring retains a hydroxymethyl group at the 5' position, while the uracil base is substituted with a methyl group at C5. The benzylamine group introduces a hydrophobic aromatic component to the molecule, influencing its biochemical interactions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₂₃N₃O₄ , derived from the following components:
- Uridine backbone : C₉H₁₂N₂O₆ (standard uridine formula).
- Modifications :
- 2',3'-Dideoxy : Removal of two hydroxyl groups (-OH) reduces oxygen count by 2 and adds two hydrogen atoms.
- 5-Methyl : Adds one carbon and two hydrogen atoms.
- 2'-((Phenylmethyl)amino) : Introduces seven carbons, seven hydrogens, and one nitrogen atom.
The molecular weight is 333.39 g/mol , calculated as follows:
$$
\text{Molecular weight} = (17 \times 12.01) + (23 \times 1.01) + (3 \times 14.01) + (4 \times 16.00) = 333.39 \, \text{g/mol}.
$$
This places the compound in a mid-range molecular weight category for nucleoside analogs, comparable to derivatives like 2'-Hexamethyleneimino-3'-deoxythymidine (C₁₆H₂₅N₃O₄, 323.39 g/mol) and 2'-Pyrrolidino-ddU (C₁₄H₂₁N₃O₄, 295.34 g/mol).
Registry Numbers and Database Identifiers
While the exact compound is not fully cataloged in major databases, its structural analogs provide insight into potential identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | Not assigned | |
| CAS Registry | Not available | |
| DSSTox | DTXSID80159141 (analog) |
For example, the closely related compound 2'-Hexamethyleneimino-3'-deoxythymidine (CID 452802) shares a similar dideoxy scaffold but features a hexahydroazepine group instead of benzylamine. Such analogs are critical for inferring physicochemical and regulatory profiles.
Synonyms and Trivial Nomenclature Conventions
The compound is referenced under multiple synonyms, reflecting variations in naming conventions:
- 2'-Benzylamino-2',3'-dideoxy-5-methyluridine
- 2'-(N-Phenylmethyl)amino-2',3'-dd-5-MeU
- 5-Methyl-2'-(benzylamino)-2',3'-dideoxyuridine
These terms emphasize functional groups (e.g., "benzylamino") or positional modifications (e.g., "2',3'-dd"). The naming aligns with trends observed in analogs such as 2'-FddT (2'-fluoro-2',3'-dideoxythymidine) and 3'-Hydroxymethyl ddU, which prioritize substituent positions and sugar modifications.
Properties
CAS No. |
134935-09-4 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1 |
InChI Key |
ACOCQMUXUHLWCH-SQWLQELKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Modifications
- The synthesis generally begins with commercially available uridine or a suitably protected uridine derivative.
- Protection of the 5'-hydroxyl group is often performed to prevent side reactions during subsequent steps. Common protecting groups include diphenylmethyl or 4-methoxyphenyl diphenylmethyl ethers, which provide stability under reaction conditions.
Dideoxygenation at 2' and 3' Positions
- The removal of hydroxyl groups at the 2' and 3' positions is achieved through reduction reactions, often involving radical or catalytic hydrogenation methods.
- One approach involves converting the hydroxyl groups into good leaving groups (e.g., tosylates or mesylates), followed by reductive elimination to yield the dideoxy sugar moiety.
- Alternative methods include the use of radical deoxygenation reagents such as tributyltin hydride or other radical initiators under controlled conditions to selectively remove the 2' and 3' hydroxyls without affecting the nucleobase.
Introduction of the 5-Methyl Group
- The methylation at the 5-position of the uracil base is typically introduced via electrophilic substitution reactions.
- This can be achieved by starting from 5-methyluridine or by methylation of uridine derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, the 5-methyl group can be introduced via palladium-catalyzed cross-coupling reactions if a halogenated uridine derivative is used as a precursor.
Installation of the 2'-((Phenylmethyl)amino) Group
- The phenylmethyl amino substituent at the 2' position is introduced by nucleophilic substitution.
- After dideoxygenation, the 2' position is functionalized to allow nucleophilic attack by benzylamine or a related phenylmethyl amine derivative.
- This step often requires activation of the 2' position, for example, by converting it into a leaving group such as a halide or a sulfonate ester, followed by displacement with the amine nucleophile under mild conditions to preserve stereochemistry.
Summary Table of Key Synthetic Steps
| Step Number | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 5'-OH | Diphenylmethyl chloride, base | 80-90 | Protects 5'-hydroxyl group |
| 2 | Conversion of 2',3'-OH to leaving groups | Tosyl chloride or mesyl chloride, base | 75-85 | Prepares for dideoxygenation |
| 3 | Dideoxygenation at 2' and 3' | Tributyltin hydride, radical initiator | 60-70 | Selective removal of hydroxyl groups |
| 4 | 5-Methylation of uracil base | Methyl iodide, base or Pd-catalyzed coupling | 70-80 | Introduces methyl group at 5-position |
| 5 | Nucleophilic substitution at 2' | Benzylamine, activated 2' leaving group | 65-75 | Installs phenylmethyl amino group |
| 6 | Deprotection and purification | Acidic or basic conditions, HPLC | 85-95 | Final isolation of pure compound |
Research Findings and Optimization Notes
- The choice of protecting groups is critical to avoid side reactions and to allow selective functionalization steps.
- Radical dideoxygenation methods provide better selectivity and yield compared to classical substitution-reduction sequences.
- The phenylmethyl amino substitution enhances the compound's stability and biological activity but requires careful control of reaction conditions to maintain stereochemistry.
- Recent studies have explored alternative catalytic systems for methylation and amination steps to improve yields and reduce reaction times.
- The compound's unique modifications suggest potential applications in enzyme inhibition and nucleic acid analog research, which drives ongoing optimization of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenylmethylamino group.
Scientific Research Applications
Biological Mechanisms
Uridine derivatives play significant roles in various biochemical processes:
- Nucleotide Metabolism : The compound influences nucleotide synthesis pathways essential for RNA synthesis and cellular metabolism.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, aiding in the treatment of neurodegenerative diseases by enhancing neuronal cell survival.
- Antiviral Activity : It has been investigated for its ability to inhibit viral replication by interfering with nucleic acid synthesis pathways.
Scientific Research Applications
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)- has numerous applications across different fields:
Chemistry
- Building Block for Nucleoside Analogs : This compound serves as a crucial building block in synthesizing more complex nucleoside analogs.
Biology
- Cellular Studies : It is utilized to study its effects on cellular processes involving RNA synthesis and function.
- In Vitro Studies : Research indicates its potential to inhibit viral replication and enhance cell survival in models of neuronal injury.
Medicine
- Antiviral Properties : The compound may serve as an antiviral agent by targeting specific viral replication mechanisms.
- Cancer Therapy : Investigated for its ability to induce apoptosis in cancer cells by inhibiting nucleotide metabolism enzymes.
Case Studies
-
Antiviral Activity Against Retroviruses
- A study demonstrated that Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)- effectively inhibited replication in specific retroviruses by disrupting their nucleic acid synthesis pathways.
-
Neuroprotective Effects
- In models of oxidative stress, this compound showed significant protective effects on neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or nucleases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related uridine analogs:
Key Findings:
Anti-HIV Activity: The target compound’s phenylmethylamino group may enhance binding to viral reverse transcriptase or cellular transporters compared to ddUrd, which lacks significant anti-HIV activity . ddeThd, a structurally similar dideoxy analog, exhibits potent anti-HIV activity (EC₅₀ = 3.4 µM) but higher cytotoxicity, suggesting the target’s phenylmethyl group could improve selectivity .
Metabolic Stability: Dideoxy analogs like ddCyd are prone to rapid deamination, whereas the phenylmethylamino substituent in the target compound may slow enzymatic degradation, as seen in protected uridine derivatives (e.g., 5'-O-DMT modifications in ) .
Synthetic Challenges: Instability during chromatography, noted in analogous compounds (), underscores the need for robust protecting-group strategies (e.g., isopropylidene or DMT groups) during synthesis .
Biological Activity
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-, also known by its CAS number 148765-91-7, is a modified nucleoside that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H21N3O4
- Molecular Weight : 331.37 g/mol
- Structure : The compound features a uridine backbone with modifications that include a methyl group and a phenylmethyl amino group at the 5-position.
Biological Mechanisms
Uridine derivatives are known to play significant roles in various biochemical processes, including:
- Nucleotide Metabolism : Modified nucleosides like uridine can influence nucleotide synthesis pathways, which are crucial for RNA synthesis and cellular metabolism.
- Neuroprotective Effects : Some studies suggest that uridine analogs may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Antiviral Activity : Certain uridine derivatives have been investigated for their antiviral properties, particularly against viral infections where nucleoside analogs can inhibit viral replication.
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-:
- Antiviral Activity : Research indicates that this compound may inhibit the replication of specific viruses by interfering with their nucleic acid synthesis pathways. For instance, studies on related compounds have shown effective inhibition against retroviruses and other RNA viruses .
- Neuroprotective Effects : In models of neuronal injury, uridine derivatives have been shown to enhance cell survival and reduce apoptosis. This suggests a potential role in protecting neuronal cells from damage due to oxidative stress or excitotoxicity .
Case Studies
- Case Study on Neuroprotection :
- Antiviral Efficacy :
Table 1: Comparison of Biological Activities of Uridine Derivatives
| Compound Name | Antiviral Activity | Neuroprotective Effects | Other Notable Activities |
|---|---|---|---|
| Uridine | Moderate | Yes | Nucleotide metabolism |
| Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)- | High | Yes | Potential anti-inflammatory effects |
| Other Analog (e.g., 5-Fluorouridine) | High | Moderate | Chemotherapeutic agent |
Q & A
Q. What are the established synthetic routes for preparing 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)uridine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleoside analog modification strategies. A key approach involves:
- Staudinger reaction : Reduction of 5'-azido intermediates to introduce the amino group, followed by functionalization with a phenylmethyl group at the 2'-position .
- Protection/deprotection steps : Use of silyl protecting groups (e.g., 2'-OTBDMS) to selectively modify the sugar moiety, as seen in related uridine derivatives . Yields (~51%) are influenced by purification methods (e.g., chromatography with hexane/acetone gradients) and catalyst selection (e.g., Pd(II) acetate in Suzuki couplings for aryl group introduction) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- HPLC : To assess purity and resolve diastereomers, especially given the chiral 2'-((phenylmethyl)amino) group .
- Mass spectrometry (ES/MS) : For molecular weight confirmation (e.g., observed m/z 254.1 [M+H] in related nucleosides) .
- X-ray crystallography : To resolve ambiguity in stereochemistry, as applied to structurally similar thiazolidinone derivatives .
Q. What is the hypothesized mechanism of action for this compound in enzymatic systems?
As a 2',3'-dideoxy nucleoside analog, it likely acts as a chain-terminating agent in DNA/RNA synthesis. The absence of 3'-OH prevents phosphodiester bond formation, inhibiting polymerases. The 2'-((phenylmethyl)amino) group may enhance binding affinity to viral reverse transcriptases or bacterial enzymes .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to address low incorporation efficiency of this analog into DNA by polymerases?
- Enzyme selection : Test thermostable or error-prone polymerases (e.g., Klenow fragment), which may tolerate bulkier 2' modifications better than Taq polymerase .
- Template design : Use single-stranded DNA templates to reduce steric hindrance during incorporation .
- Kinetic assays : Compare values with natural dNTPs to identify kinetic bottlenecks .
Q. What experimental strategies resolve contradictions in reported antiviral activity across studies?
- Cell-based vs. cell-free assays : Distinguish whether discrepancies arise from membrane permeability (e.g., logP of the phenylmethyl group) or intracellular metabolism .
- Metabolite profiling : Use LC-MS to detect phosphorylated derivatives, as 5'-triphosphate activation is often required for activity .
- Resistance studies : Sequence viral genomes after prolonged exposure to identify mutations conferring resistance (e.g., polymerase active-site mutations) .
Q. How does the 2'-((phenylmethyl)amino) modification impact stability under physiological conditions?
- pH-dependent degradation : Test stability in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments. The phenylmethyl group may confer resistance to enzymatic hydrolysis compared to unmodified dideoxy analogs .
- Serum stability assays : Incubate with human serum and monitor degradation via HPLC, as esterases/phosphatases may cleave labile groups .
Q. What computational methods support the design of derivatives with improved selectivity for viral vs. host polymerases?
- Docking simulations : Model interactions between the phenylmethyl group and conserved polymerase residues (e.g., HIV-1 RT hydrophobic pocket) .
- QSAR analysis : Correlate substituent bulk/electronic properties (e.g., Hammett constants) with inhibitory potency .
Data Interpretation and Methodological Challenges
Q. How should researchers interpret conflicting NMR data on the stereochemistry of the 2'-amino group?
- NOESY experiments : Resolve spatial proximity between the phenylmethyl group and sugar protons to assign configuration .
- Comparative analysis : Cross-validate with X-ray structures of analogous compounds (e.g., thiazolidinone derivatives with resolved chiral centers) .
Q. What are the limitations of using this compound in in vivo models, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
